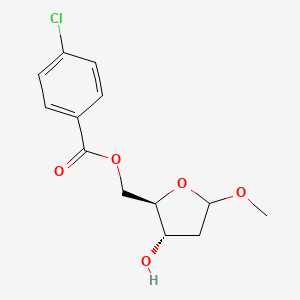
((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate: is a complex organic compound with the molecular formula C19H16Cl2O6 and a molecular weight of 411.23274 g/mol . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a methoxy group, and a chlorobenzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with a suitable alcohol derivative of tetrahydrofuran. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes protection and deprotection steps to ensure the selective formation of the desired product. The final product is purified using techniques such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Chemistry: In chemistry, ((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological pathways .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with specific molecular targets and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the formulation of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of ((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the derivative of the compound being studied .
Comparison with Similar Compounds
- ((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-hydroxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate
- ((2R,3S)-5-chloro-3-hydroxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate
Uniqueness: The uniqueness of ((2R,3S)-3-hydroxy-5-methoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate lies in its specific functional groups and stereochemistry. The presence of the methoxy group and the specific configuration of the tetrahydrofuran ring contribute to its distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C13H15ClO5 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
[(2R,3S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C13H15ClO5/c1-17-12-6-10(15)11(19-12)7-18-13(16)8-2-4-9(14)5-3-8/h2-5,10-12,15H,6-7H2,1H3/t10-,11+,12?/m0/s1 |
InChI Key |
ITIJMKHDDCOQGX-WIKAKEFZSA-N |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)O |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-O-tert-butyl 6-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B11816139.png)


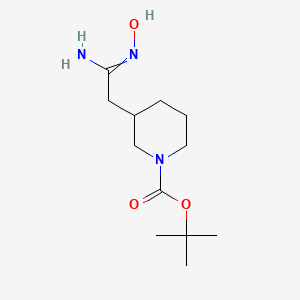
![2-Oxoethyl 3-(benzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B11816162.png)
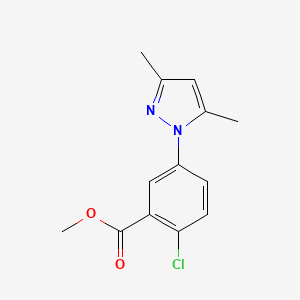
![methyl (1S,5S)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11816175.png)
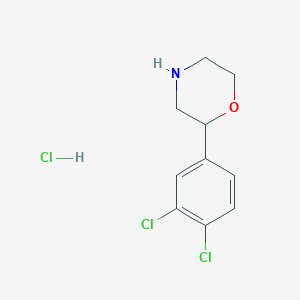

![tert-butyl (2R,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B11816181.png)
![tert-butyl2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,Mixtureofdiastereomers](/img/structure/B11816186.png)
![2-(4-Methoxypyrrolidin-2-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11816188.png)
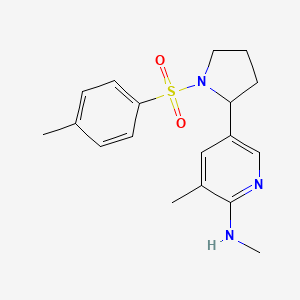
![trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate](/img/structure/B11816194.png)
